molecular formula C17H15ClN2O2 B8758529 3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one

3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one

Cat. No. B8758529
M. Wt: 314.8 g/mol
InChI Key: OJVMSICJWQFIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102653B2

Procedure details

To a suspension of the compound of Example 1 (778 mg, 2.479 mmol) in concentrated sulphuric acid/water 972 μL/1.4 mL, cooled to ice bath temperature, is added a solution of sodium nitrite (188 mg) in water (680 μL). The mixture is stirred for 45 minutes at 0-5° C. (internal temperature) and then added to sulphuric acid/water 3/2 (5 mL), pre-heated to 150° C. After stirring for 15 minutes, the mixture is allowed to cool to room temperature, filtered and extracted with EtOAc (3×). The combined EtOAc extracts are washed with water, dried (Na2SO4) and evaporated to a yellow-orange solid. Purification by automated flash chromatography (gradient elution: EtOAc/hexane 0-25%) provides the title compound as a yellow solid.
Quantity
778 mg
Type
reactant
Reaction Step One
Quantity
972 μL
Type
solvent
Reaction Step One
Quantity
188 mg
Type
reactant
Reaction Step Two
Name
Quantity
680 μL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:22])[N:7]([C:15]3[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=3)[C:8]([CH:12]([CH3:14])[CH3:13])=[N:9]2)=[CH:4][CH:3]=1.N([O-])=[O:24].[Na+]>S(=O)(=O)(O)O.O.O>[Cl:21][C:18]1[CH:19]=[CH:20][C:15]([N:7]2[C:6](=[O:22])[C:5]3[C:10](=[CH:11][C:2]([OH:24])=[CH:3][CH:4]=3)[N:9]=[C:8]2[CH:12]([CH3:14])[CH3:13])=[CH:16][CH:17]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
778 mg
Type
reactant
Smiles
NC1=CC=C2C(N(C(=NC2=C1)C(C)C)C1=CC=C(C=C1)Cl)=O
Name
Quantity
972 μL
Type
solvent
Smiles
S(O)(O)(=O)=O.O
Step Two
Name
Quantity
188 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
680 μL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 45 minutes at 0-5° C. (internal temperature)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ice bath temperature
TEMPERATURE
Type
TEMPERATURE
Details
pre-heated to 150° C
STIRRING
Type
STIRRING
Details
After stirring for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined EtOAc extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow-orange solid
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by automated flash chromatography (gradient elution: EtOAc/hexane 0-25%)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1C(=NC2=CC(=CC=C2C1=O)O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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